molecular formula C8H6N2O2 B569471 2H-1,4-Benzoxazin-2-one,7-amino-(9CI) CAS No. 114046-00-3

2H-1,4-Benzoxazin-2-one,7-amino-(9CI)

Cat. No.: B569471
CAS No.: 114046-00-3
M. Wt: 162.148
InChI Key: ZNDNEUXLQQAGIF-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-2-one,7-amino-(9CI) is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety, with an amino (-NH₂) substituent at the 7-position. Benzoxazinones are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties.

Properties

CAS No.

114046-00-3

Molecular Formula

C8H6N2O2

Molecular Weight

162.148

IUPAC Name

7-amino-1,4-benzoxazin-2-one

InChI

InChI=1S/C8H6N2O2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-4H,9H2

InChI Key

ZNDNEUXLQQAGIF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)OC(=O)C=N2

Synonyms

2H-1,4-Benzoxazin-2-one,7-amino-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinone derivatives vary widely based on substituents and saturation patterns. Below is a detailed comparison of 2H-1,4-Benzoxazin-2-one,7-amino-(9CI) with structurally related analogs:

Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Evidence Source
2H-1,4-Benzoxazin-2-one,7-amino-(9CI) 7-amino group Not explicitly given (inferred: C₈H₆N₂O₂) Potential pharmaceutical intermediate (hypothesized) N/A (target compound)
3-(4-Methoxystyryl)-2H-1,4-benzoxazin-2-one 3-(4-methoxystyryl) group C₁₇H₁₄O₃N Crystallographically characterized; used in structural studies
2H-1,4-Benzoxazin-2-one,3-(3,4-dihydroxy-5-nitrophenyl)-6-methyl- 3-(3,4-dihydroxy-5-nitrophenyl), 6-methyl C₁₅H₁₀N₂O₆ Agrochemical research (herbicidal potential inferred)
2H-1,4-Benzoxazin-8-ol,3,4-dihydro-(9CI) 8-hydroxy, 3,4-dihydro (partially saturated) Not explicitly given Stabilized derivative; potential solubility modulation
Hexahydro-4-methyl-trans-benzoxazinone hydrochloride Hexahydro (fully saturated), 4-methyl, hydrochloride salt C₉H₁₆ClNO Enhanced solubility due to salt formation; pharmacological applications

Key Research Findings

  • Synthetic and Structural Insights: The 3-(4-methoxystyryl) analog (C₁₇H₁₄O₃N) was synthesized and analyzed using SHELXL97 and SHELXS97 crystallographic methods, revealing planar aromatic systems with intermolecular hydrogen bonding. This contrasts with the amino-substituted target compound, where the NH₂ group may introduce additional hydrogen-bonding sites.
  • Bioavailability Considerations: The hexahydro-4-methyl derivative (C₉H₁₆ClNO) demonstrates how saturation and salt formation (e.g., hydrochloride) improve solubility, a critical factor for drug delivery.

Activity and Application Contrasts

  • Pharmaceutical vs. Agrochemical Use: While nitro- and methoxy-substituted benzoxazinones (e.g., ) are often linked to pesticidal activity, amino-substituted derivatives like the target compound are more likely to serve as bioactive scaffolds in drug discovery due to their nucleophilic NH₂ group.
  • Reactivity: The amino group at position 7 may facilitate electrophilic substitution reactions, enabling further functionalization—unlike methoxy or nitro groups, which are typically electron-withdrawing and less reactive.

Preparation Methods

One-Step Cyclization Using Aryl Chloroformates

The one-step protocol leverages aryl chloroformates, notably 4-nitrophenyl chloroformate , to directly cyclize amino alcohol precursors into the target benzoxazinone. This method circumvents isolation of intermediates, streamlining synthesis.

Mechanism and Procedure

  • Carbamate Formation : The amino alcohol (e.g., compound 3 ) reacts with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) under inert nitrogen at 25°C. The chloroformate’s electrophilic carbonyl carbon attacks the amino group, forming a carbamate intermediate.

  • Cyclization : Aqueous potassium hydroxide (KOH) is added, raising the pH to 11 and inducing deprotonation. The alkoxide ion intramolecularly attacks the carbamate’s carbonyl, ejecting 4-nitrophenolate and forming the benzoxazinone ring.

  • Workup : The biphasic mixture (MTBE/water) is stirred at 50°C to hydrolyze residual byproducts. The organic phase is isolated, and the product is crystallized from ethanol or isopropanol.

Optimization Insights

  • Chloroformate Reactivity : 4-Nitrophenyl chloroformate’s electron-withdrawing nitro group enhances electrophilicity, accelerating carbamate formation.

  • Solvent Selection : MTBE’s low polarity minimizes side reactions, while its immiscibility with water simplifies phase separation.

  • Base Strength : Strong bases (e.g., KOH vs. NaHCO₃) drive cyclization to completion within 2–6 hours.

Two-Step Process via Alkyl Carbamate Intermediates

Alkyl chloroformates (e.g., methyl or ethyl) enable a two-step approach, isolating the carbamate intermediate for purification prior to cyclization. This method suits thermally labile substrates.

Stepwise Protocol

  • Carbamate Synthesis : The amino alcohol reacts with alkyl chloroformate in MTBE at 20–25°C. The intermediate is isolated by distilling 90–95% of the solvent and adding a counter-solvent (e.g., hexane) to precipitate the carbamate.

  • Cyclization : The purified carbamate is dissolved in a polar aprotic solvent (e.g., acetonitrile) and treated with a mild base (e.g., K₂CO₃) at 25°C for 2–30 hours. Acid quenching (e.g., HCl) yields the benzoxazinone, extracted into MTBE.

Advantages Over One-Step

  • Intermediate Purification : Isolating the carbamate eliminates impurities, enhancing final product purity.

  • Flexibility : Alkyl carbamates’ stability permits storage and staggered processing, beneficial for large-scale synthesis.

Comparative Analysis of Methodologies

ParameterOne-Step Aryl Chloroformate MethodTwo-Step Alkyl Chloroformate Method
Reaction Time 4–8 hours (combined steps)12–36 hours (including isolation)
Yield 70–85% (crude); 90–95% after crystallization60–75% (carbamate); 80–90% (final)
Key Reagent 4-Nitrophenyl chloroformateMethyl/ethyl chloroformate
Solvent System MTBE/waterMTBE/hexane → acetonitrile/water
Base KOH (aqueous)K₂CO₃ (solid or aqueous)
Scalability High (continuous biphasic processing)Moderate (batch-wise isolation required)

Reaction Conditions and Optimization

Temperature and pH Control

  • One-Step : Maintaining 20–25°C during carbamate formation prevents exothermic side reactions. Post-quench, heating to 50°C accelerates 4-nitrophenolate hydrolysis.

  • Two-Step : Room-temperature cyclization preserves alkyl carbamate integrity, avoiding decarboxylation.

Solvent Influence

  • MTBE : Optimal for one-step due to low water solubility and high volatility, facilitating solvent switching.

  • Acetonitrile : Enhances carbamate solubility in two-step, ensuring homogeneous reaction conditions.

Base Selection

  • Aqueous KOH : Provides strong alkalinity for rapid cyclization but requires careful pH monitoring to prevent over-quenching.

  • Solid K₂CO₃ : Gentle base suitable for sensitive substrates, though longer reaction times are needed.

Experimental Case Study: Synthesis of DMP-266 Analogues

The patented synthesis of DMP-266, a trifluoromethyl-bearing benzoxazinone, illustrates the one-step method’s applicability:

  • Amino Alcohol Preparation : Chiral amino alcohol 3 is obtained via enantioselective addition of cyclopropylacetylide to a trifluoromethylketone, followed by PMB deprotection.

  • Cyclization : 4-Nitrophenyl chloroformate is added to 3 in MTBE/K₂CO₃. After 2 hours, the mixture is quenched with KOH, heated to 50°C, and crystallized from ethanol, yielding 92% pure DMP-266 .

Q & A

Q. What are the recommended laboratory synthesis methods for 2H-1,4-Benzoxazin-2-one,7-amino-(9CI)?

Methodological Answer: The synthesis of benzoxazinone derivatives typically involves cyclization reactions or functional group transformations. For 7-amino-substituted analogs, a multi-step approach is often employed:

Intermediate Preparation : Start with a precursor such as 2-aminophenol derivatives. For example, coupling with chloroacetyl chloride under basic conditions can form the benzoxazinone core .

Amination : Introduce the amino group at the 7-position via nucleophilic substitution or catalytic amination. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) are effective for introducing aromatic amines .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers verify the purity and structural integrity of 2H-1,4-Benzoxazin-2-one,7-amino-(9CI)?

Methodological Answer: Purity and structural validation require a combination of analytical techniques:

  • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with literature data. The 7-amino group typically shows a singlet at δ 5.2–5.6 ppm in 1^1H NMR .
    • IR : Confirm the presence of carbonyl (C=O stretch ~1680 cm1^{-1}) and amine (N-H stretch ~3350 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ calculated for C8_8H7_7N2_2O2_2: 163.0508) .

Data Interpretation : Discrepancies in melting points or spectral data may indicate residual solvents or regioisomers. Re-crystallize or repeat chromatography to resolve .

Advanced Research Questions

Q. How can computational chemistry aid in studying reaction mechanisms for 7-amino-substituted benzoxazinones?

Methodological Answer: Computational tools provide insights into reaction pathways and electronic effects:

  • Density Functional Theory (DFT) : Optimize geometries of intermediates and transition states. Calculate activation energies to identify rate-determining steps (e.g., amination vs. cyclization) .
  • Molecular Orbital Analysis : Use HOMO-LUMO plots to predict nucleophilic/electrophilic sites. For example, the 7-position’s electron density can be modulated by substituents .
  • Solvent Effects : Conduct implicit solvent models (e.g., PCM) to simulate polar protic vs. aprotic environments, which influence reaction kinetics .

Case Study : DFT studies on benzoxazol-imidazol hybrids revealed that electron-withdrawing groups at the 7-position stabilize transition states, accelerating cyclization .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation of benzoxazinone derivatives?

Methodological Answer: Contradictions often arise from tautomerism, polymorphism, or instrumentation artifacts:

  • Variable Temperature NMR : Perform 1^1H NMR at 25°C and −40°C to detect tautomeric shifts (e.g., keto-enol equilibria) .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure. For example, a 7-amino group’s orientation can be confirmed via crystallographic data .
  • Cross-Validation : Compare IR, Raman, and UV-Vis spectra with computational predictions (e.g., TD-DFT for UV absorption bands) .

Example : In a study of 2H-benzoxazin-2-ones, conflicting 13^{13}C NMR signals were traced to rotameric forms, resolved by NOESY correlations .

Q. How can multidisciplinary approaches enhance the study of 7-amino-benzoxazinone bioactivity?

Methodological Answer: Integrate organic chemistry with biochemistry and materials science:

  • Biological Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests. Correlate substituent effects (e.g., electron-donating groups at the 7-position) with bioactivity .
  • Materials Characterization : Study photophysical properties (e.g., fluorescence quantum yield) for optoelectronic applications. Time-resolved spectroscopy can track excited-state dynamics .
  • Data Science : Apply machine learning to predict synthetic yields or bioactivity based on molecular descriptors (e.g., topological polar surface area, logP) .

Collaborative Framework : Partner with computational biologists for molecular docking studies to identify protein targets .

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